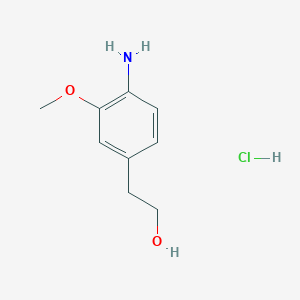

2-(4-Amino-3-methoxyphenyl)ethan-1-ol hydrochloride

描述

属性

IUPAC Name |

2-(4-amino-3-methoxyphenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-12-9-6-7(4-5-11)2-3-8(9)10;/h2-3,6,11H,4-5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFWQZNALFTUNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-methoxyphenyl)ethan-1-ol hydrochloride typically involves the reaction of 4-amino-3-methoxybenzaldehyde with ethylene glycol in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is usually obtained through crystallization or drying processes .

化学反应分析

Types of Reactions

2-(4-Amino-3-methoxyphenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines.

Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Oxidation: Quinones

Reduction: Amines

Substitution: Substituted amines and ethers

科学研究应用

2-(4-Amino-3-methoxyphenyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 2-(4-Amino-3-methoxyphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then interact with different cellular pathways, resulting in various biological effects .

相似化合物的比较

Comparison with Similar Compounds

The provided evidence only includes information about 2-{[(4-bromothiophen-2-yl)methyl]amino}ethan-1-ol hydrochloride (CAS: 1293922-14-1, Product Code: OMXX-292994-01) . Below is a comparative analysis based on structural and functional features:

Table 1: Structural and Functional Comparison

Key Differences:

Structural Motifs :

- The target compound contains a methoxyphenyl group, which is common in adrenergic or dopaminergic ligands (e.g., methoxamine derivatives). In contrast, the bromothiophene-containing analog incorporates a heterocyclic thiophene ring, often associated with antimicrobial or antitumor activity.

- The presence of bromine in the evidence compound enhances lipophilicity and may improve blood-brain barrier penetration compared to the methoxy group.

Functional Groups: The primary amino group (-NH₂) in the target compound could facilitate hydrogen bonding with biological targets (e.g., GPCRs). The evidence compound’s secondary amine (-NH-CH₂-) may reduce metabolic instability but limit receptor specificity.

Therapeutic Hypotheses :

- The evidence compound’s bromothiophene moiety is structurally analogous to kinase inhibitors (e.g., dasatinib derivatives) , while the target compound’s methoxyphenyl group aligns with serotonin analogs (e.g., 5-HT receptor ligands).

Research Findings and Limitations

- No experimental data (e.g., IC₅₀, solubility, toxicity) for "2-(4-Amino-3-methoxyphenyl)ethan-1-ol hydrochloride" is available in the provided evidence.

- The bromothiophene analog has a documented molecular weight (281.6 g/mol) and formula (C₇H₁₁BrClNOS), but its biological activity remains uncharacterized in the cited source.

Critical Analysis of Evidence Gaps

The evidence lacks:

- Direct references to the target compound’s synthesis or applications.

- Comparative pharmacokinetic/dynamic data between the two compounds.

- Peer-reviewed studies validating hypothesized biological roles.

生物活性

2-(4-Amino-3-methoxyphenyl)ethan-1-ol hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in modulating neurotransmitter levels and exhibiting pharmacological effects. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of monoamine oxidase (MAO) enzymes. This inhibition leads to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin, which can significantly influence mood and behavior. The compound's structure suggests that it may share similarities with other known MAO inhibitors, which are often employed in treating mood disorders and neurodegenerative diseases.

Neurotransmitter Modulation

Research indicates that this compound may play a role in the modulation of neurotransmitter levels. By inhibiting MAO, this compound can enhance the availability of monoamines in the synaptic cleft, potentially leading to antidepressant effects.

Antimicrobial Properties

In addition to its neuropharmacological effects, derivatives of this compound have been investigated for their antimicrobial activities. Certain studies have shown that related compounds demonstrate selective activity against Chlamydia species, suggesting potential applications in treating infections caused by this pathogen .

Antioxidant Activity

The antioxidant properties of this compound have also been explored. Compounds with similar structures have exhibited significant free radical scavenging activity, which could be beneficial in preventing oxidative stress-related damage in cells .

Case Studies and Experimental Evidence

A variety of studies have documented the biological activities associated with this compound:

- Neuropharmacological Studies : In vivo studies have demonstrated that compounds structurally related to this compound can improve depressive behaviors in animal models, supporting its potential as an antidepressant agent.

- Antimicrobial Activity : Research has shown that certain derivatives exhibit selective activity against Chlamydia, with studies indicating alterations in chlamydial inclusion numbers and morphology upon treatment with these compounds .

- Antioxidant Effects : Comparative studies using DPPH radical scavenging assays revealed that related compounds possess substantial antioxidant activity, outperforming traditional antioxidants like ascorbic acid under specific conditions .

Summary of Biological Activities

常见问题

Q. What are the standard synthetic routes for 2-(4-Amino-3-methoxyphenyl)ethan-1-ol hydrochloride?

The synthesis typically involves multi-step reactions starting from substituted benzene derivatives. A common route includes:

- Step 1 : Alkylation of 4-amino-3-methoxybenzaldehyde with ethylene oxide or a halide to form the ethanolic backbone.

- Step 2 : Reduction of the intermediate carbonyl group using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

- Step 3 : Formation of the hydrochloride salt via reaction with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or methanol).

Key parameters include temperature control (<0°C for reduction steps) and nitrogen atmosphere to prevent oxidation of the amine group .

Q. How can the purity and structural integrity of this compound be validated?

Methodological approaches include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (±5 ppm accuracy).

- X-ray Crystallography : For unambiguous structural confirmation, leveraging programs like SHELXL for refinement .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Highly soluble in polar solvents (water, methanol, DMSO) due to the hydrophilic hydrochloride salt and hydroxyl group. Limited solubility in non-polar solvents (hexane, chloroform).

- Stability : Stable at 2–8°C in airtight containers. Degrades under prolonged exposure to light or acidic/basic conditions, necessitating pH-controlled buffers (pH 6–8) for biological assays .

Advanced Research Questions

Q. How can this compound be integrated into PROTAC (Proteolysis-Targeting Chimera) development?

As a semi-flexible linker, its rigidity and length influence ternary complex formation between the target protein and E3 ligase. Methodological considerations:

Q. How to resolve contradictions in spectroscopic data during structural characterization?

Discrepancies in NMR or MS data may arise from impurities or tautomeric forms. Strategies include:

Q. What computational approaches are suitable for studying its structure-activity relationships (SAR)?

- Molecular Docking : Screen against target receptors (e.g., β2-adrenoceptors) using AutoDock Vina or Schrödinger Suite.

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (GROMACS/AMBER) over 100+ ns to assess stability.

- QSAR Modeling : Corolate substituent electronic properties (Hammett constants) with biological activity .

Q. How to design experiments to investigate its metabolic degradation pathways?

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.

- Isotope Tracing : Use ¹⁴C-labeled compound to track degradation products.

- Enzyme Inhibition Assays : Identify cytochrome P450 isoforms responsible for metabolism using selective inhibitors (e.g., ketoconazole for CYP3A4) .

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress.

- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology.

- Quality Control (QC) : Enforce strict thresholds for HPLC purity (>98%) and residual solvent levels (ICH guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。